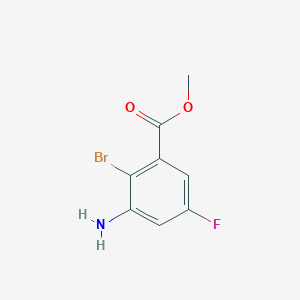
Methyl 3-amino-2-bromo-5-fluorobenzoate
Descripción general
Descripción
“Methyl 3-amino-2-bromo-5-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It is used in the synthesis of Dabrafenib , a type of kinase inhibitor that is commonly prescribed to individuals suffering from certain forms of melanoma, non-small cell lung cancer, and thyroid cancer .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 248.05 . It is a solid at room temperature . The predicted boiling point is 322.8±42.0 °C and the predicted density is 1.653±0.06 g/cm3 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis Optimization and Product Characterization
- Optimization Method for Synthesizing Methyl 2-amino-5-fluorobenzoate : This research demonstrates the synthesis of Methyl 2-amino-5-fluorobenzoate through nitrification, esterification, and hydronation, using 3-fluorobenzoic acid as a starting material. An optimal synthesis route was established, yielding a high-quality product confirmed through various analytical methods (Yin Jian-zhong, 2010).
Novel Synthesis Approaches and Industrial Applicability
- Synthesis of 3-Bromo-2-fluorobenzoic Acid : This study details the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile. The process involves bromination, hydrolysis, diazotization, and deamination, resulting in a product with high purity and yield. The method is noted for its low cost and suitability for industrial-scale production (Zhou Peng-peng, 2013).
Application in Photodynamic Therapy
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, containing Schiff base, revealed their potential in photodynamic therapy. These compounds exhibited high singlet oxygen quantum yield, which is crucial for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Fluorescent Sensor Development
- Fluorescent Sensor for Al3+ Detection : The synthesis of a novel o-aminophenol-based fluorogenic chemosensor, exhibiting high selectivity and sensitivity towards Al3+ ions, was reported. This sensor offers potential applications in bio-imaging fluorescent probes for detecting Al3+ in human cancer cell lines (Xingpei Ye et al., 2014).
NLO (Non-Linear Optical) Activity
- Vibrational Study of Methyl 2-amino 5-bromobenzoate : A study focusing on the molecular structure and vibrational properties of Methyl 2-amino 5-bromobenzoate using density functional theory. It explored the compound's NLO activity, a key aspect in the development of materials for optical applications (A. Saxena, Megha Agrawal, A. Gupta, 2015).
Safety and Hazards
“Methyl 3-amino-2-bromo-5-fluorobenzoate” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures in case of ingestion (P301+P312), skin contact (P302+P352), or eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 3-amino-2-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPQYAIQSOALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342063-52-8 | |
| Record name | Methyl 3-amino-2-bromo-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)




![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)



